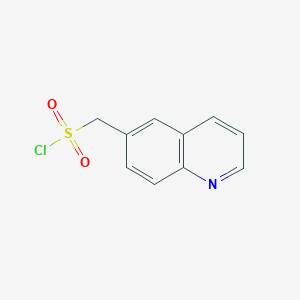

Quinolin-6-ylmethanesulfonylchloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolin-6-ylmethanesulfonylchloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry. This compound, in particular, is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-6-ylmethanesulfonylchloride typically involves the reaction of quinoline derivatives with methanesulfonyl chloride. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinolin-6-ylmethanesulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Quinolin-6-ylmethanesulfonylchloride has several scientific research applications:

Mechanism of Action

The mechanism of action of quinolin-6-ylmethanesulfonylchloride involves its interaction with specific molecular targets. For example, in medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound may also interact with other cellular pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Quinoline: A basic structure in many bioactive molecules with applications in antimalarial and antimicrobial therapies.

Quinolone: Known for its antibacterial properties and used in the treatment of various infections.

Quinoline-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

Quinolin-6-ylmethanesulfonylchloride is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .

Biological Activity

Quinolin-6-ylmethanesulfonylchloride, a derivative of quinoline, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

This compound is characterized by its sulfonamide group, which enhances its reactivity and biological activity. This compound is primarily explored for its potential as an antimicrobial and anticancer agent, as well as for its role in enzyme inhibition.

The biological activity of quinoline derivatives, including this compound, is attributed to several mechanisms:

- Inhibition of Enzymes : It selectively inhibits carbonic anhydrases, which are crucial in various physiological processes such as respiration and acid-base balance. This inhibition suggests potential therapeutic applications in conditions like glaucoma and epilepsy.

- Cell Cycle Arrest and Apoptosis : Quinoline derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines .

- Modulation of Signaling Pathways : These compounds interact with biochemical pathways such as the PI3K/Akt/mTOR pathway, influencing cell survival and proliferation.

Anticancer Properties

This compound has been investigated for its anticancer properties. A study highlighted that derivatives from the quinoline family demonstrate substantial cytotoxic effects on leukemia and solid tumor cell lines. The growth inhibition (GI50) values ranged from micro to sub-nanomolar concentrations, indicating potent activity against cancer cells while sparing normal lymphocytes .

Antimicrobial Effects

Research indicates that quinoline derivatives possess antimicrobial properties. They have been tested against various bacterial strains, showcasing effective inhibition rates. The structural features of these compounds contribute significantly to their bioactivity .

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxicity of quinoline derivatives, compound 4a was identified as a potent inducer of apoptosis in HeLa and Jurkat cell lines. This compound demonstrated selectivity against cancer cells while exhibiting reduced toxicity towards normal cells .

- Enzyme Inhibition : Experimental assays have confirmed that this compound effectively inhibits carbonic anhydrase activity. Molecular docking studies further elucidated the binding interactions at the active site of the enzyme, reinforcing its potential as a therapeutic agent.

Data Table: Biological Activities of Quinolin Derivatives

Properties

Molecular Formula |

C10H8ClNO2S |

|---|---|

Molecular Weight |

241.69 g/mol |

IUPAC Name |

quinolin-6-ylmethanesulfonyl chloride |

InChI |

InChI=1S/C10H8ClNO2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 |

InChI Key |

CZTLBFHHHAUVMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CS(=O)(=O)Cl)N=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.